molecular formula C17H16N2O5 B5572548 methyl 3-{[(4-ethylphenyl)amino]carbonyl}-5-nitrobenzoate

methyl 3-{[(4-ethylphenyl)amino]carbonyl}-5-nitrobenzoate

Cat. No. B5572548
M. Wt: 328.32 g/mol
InChI Key: QFIPOAMTXAOOOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to methyl 3-{[(4-ethylphenyl)amino]carbonyl}-5-nitrobenzoate often involves multi-step organic reactions, including nitration, esterification, and amine coupling reactions. A relevant study describes the synthesis of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomer, highlighting the formation of complex hydrogen-bonded structures (Portilla et al., 2007). These processes underscore the chemical flexibility and the reactive nature of the nitrobenzoate core when coupled with different substituents.

Molecular Structure Analysis

The molecular structure of similar compounds reveals intricate details about their conformation and electronic properties. The crystal structure studies provide insights into how molecules are linked through hydrogen bonds, forming sheets or chains that significantly impact their physical properties and reactivity (Portilla et al., 2007). Such structural analyses are crucial for understanding the compound's potential applications and behaviors.

Scientific Research Applications

Hydrogen-bonded Molecular Structures

Research has demonstrated that molecules similar to methyl 3-{[(4-ethylphenyl)amino]carbonyl}-5-nitrobenzoate exhibit polarized structures and form distinct hydrogen-bonded assemblies. For instance, molecules of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate are linked into chains by a combination of N-H...O(carbonyl) and C-H...O(nitro) hydrogen bonds, showcasing the intricate molecular interactions that can occur in nitroaniline derivatives (Portilla et al., 2007).

Synthesis and Characterization of Novel Compounds

Studies have focused on the synthesis and characterization of novel compounds that share core structural features with methyl 3-{[(4-ethylphenyl)amino]carbonyl}-5-nitrobenzoate. For example, ethyl and methyl derivatives of 4-[(4′-substituted phenylsulfonyl)methyl]-3-nitrobenzoates have been synthesized, with their structures confirmed by various spectroscopic methods. These studies emphasize the versatility of nitrobenzoate derivatives in organic synthesis and their potential application in the development of new materials or pharmaceuticals (El-Bardan, 1992).

Chemical Reactions and Mechanisms

Research into the reactivity and mechanisms of related compounds has provided insights into how substituents affect chemical processes. For instance, the study of rate constants for the reactions of 4-nitrophenyl X-substituted 2-methylbenzoates with alicyclic secondary amines has shed light on the influence of o-methyl groups on reaction rates and mechanisms, offering valuable information for the design of more efficient synthetic routes (Um et al., 2005).

Applications in Material Science

The synthesis of chlorantraniliprole, starting from 3-methyl-2-nitrobenzoic acid, demonstrates the utility of nitrobenzoate derivatives in the preparation of agriculturally important compounds. This process involves a series of reactions including esterification, reduction, and chlorination, culminating in the production of a key intermediate for the target product. Such studies highlight the potential of methyl 3-{[(4-ethylphenyl)amino]carbonyl}-5-nitrobenzoate derivatives in material science and agricultural applications (Yi-fen et al., 2010).

Safety and Hazards

Sigma-Aldrich provides “methyl 3-{[(4-ethylphenyl)amino]carbonyl}-5-nitrobenzoate” to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

methyl 3-[(4-ethylphenyl)carbamoyl]-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-3-11-4-6-14(7-5-11)18-16(20)12-8-13(17(21)24-2)10-15(9-12)19(22)23/h4-10H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIPOAMTXAOOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(4-ethylphenyl)carbamoyl]-5-nitrobenzoate

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